(E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-18-13-16-12-17(11-15-7-4-9-21(18)19(15)16)20-25(23,24)10-8-14-5-2-1-3-6-14/h1-3,5-6,8,10-12,20H,4,7,9,13H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELSCMBSPYVWEU-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C=CC4=CC=CC=C4)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)/C=C/C4=CC=CC=C4)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₁₈N₂O₃S
- Molecular Weight : 354.42 g/mol
- CAS Number : 1331452-10-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in biochemical pathways related to disease progression.
- Receptor Modulation : It can activate or inhibit specific receptors that trigger beneficial cellular responses.
Anticancer Activity
Recent studies have indicated that derivatives of pyrroloquinoline compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown moderate cytotoxicity against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values in the micromolar range against ovarian and breast cancer cell lines while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
Pyrroloquinoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds possess significant antibacterial and antifungal activities. For example, derivatives were tested against Mycobacterium tuberculosis, showing effective inhibition at concentrations ranging from 8 to 128 µg/mL .
Antidiabetic Activity
Additionally, some studies highlight the potential of these compounds in improving insulin sensitivity and glucose uptake in muscle and fat cells. The structure of the phenyl ring plays a crucial role in enhancing the biological activity of these compounds .
Case Studies and Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Moderate cytotoxicity against ovarian cancer cells | 10 µM |
| Study B | Effective against Mycobacterium tuberculosis | 8–128 µg/mL |
| Study C | Improved insulin sensitivity in adipocytes | 0.016 µM |
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound has been explored through various computational models. These studies assess absorption, distribution, metabolism, and excretion (ADME) properties to evaluate the drug-likeness of the compound. High bioavailability and low plasma protein binding are desirable traits that have been observed in some related derivatives .
Scientific Research Applications
N-(4-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a research compound with the molecular formula C18H17FN2O3S and a molecular weight of 360.4 g/mol. It typically has a purity of 95% and is available for research applications.
The potential biological activities of N-(4-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide make it a compound of interest. The fluorophenyl group in its structure may enhance its ability to bind to target proteins due to increased lipophilicity, while the sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes.
Anticancer Activity
Compounds similar to this one have demonstrated anticancer properties in studies. In vitro studies have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents like doxorubicin. For example, a study on pyrroloquinoline derivatives showed that modifications at the 8-position significantly affected anticancer activity, with the derivative bearing the fluorophenyl group showing enhanced potency against breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.
Antimicrobial Activity
The sulfonamide group is also associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential as antibacterial agents. In one investigation, a compound structurally related to this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Properties
The properties of N-(4-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide include:
- IUPAC Name: N-(4-fluorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
- InChI: InChI=1S/C18H17FN2O3S/c1-11-16-10-15(9-12-3-2-8-21(17(12)16)18(11)22)25(23,24)20-14-6-4-13(19)5-7-14/h4-7,9-11,20H,2-3,8H2,1H3
- InChI Key: AEYWGCGATTYUEL-UHFFFAOYSA-N
- Canonical SMILES: CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)F
- Molecular Formula: C18H17FN2O3S
- Molecular Weight: 360.4 g/mol
Q & A
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role | Characterization Methods | Reference |
|---|---|---|---|
| 8-Aminopyrroloquinolinone | Core scaffold | ¹H NMR, HRMS | |
| (E)-2-Phenylethenesulfonyl chloride | Sulfonamide donor | FT-IR (S=O stretch ~1360 cm⁻¹) |
Q. Table 2. Recommended Analytical Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1 | TLC | Monitor reaction progress |
| 2 | Prep-HPLC | Isolate (E)-isomer (>95% purity) |
| 3 | X-ray diffraction | Confirm stereochemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
